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Compound of Interest

Compound Name: Fmoc-Gly-Gly-allyl propionate

Cat. No.: B12384929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Gly-Gly-allyl propionate is a heterobifunctional, cleavable linker utilized in the

synthesis of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth

overview of its properties, commercial availability, and a detailed protocol for its application in

ADC development. The linker incorporates an Fmoc-protected amine for sequential peptide

synthesis, a di-glycine motif susceptible to enzymatic cleavage by lysosomal proteases like

Cathepsin B, and an allyl ester for orthogonal deprotection, enabling the attachment of a

cytotoxic payload. This design allows for stable drug conjugation in systemic circulation and

targeted release within cancer cells.

Commercial Availability
Fmoc-Gly-Gly-allyl propionate is available from several commercial suppliers specializing in

reagents for peptide synthesis and bioconjugation. Notable suppliers include:

MedchemExpress

Aladdin

Jieskai Bio
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Researchers should consult the suppliers' websites for the most current product information,

availability, and pricing. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for

detailed quantitative data.

Technical Data
The following table summarizes the typical physicochemical properties of Fmoc-Gly-Gly-allyl
propionate. Users should always refer to the supplier-specific Certificate of Analysis for

precise, lot-specific data.

Property Typical Value

CAS Number 276614-15-5

Molecular Formula C₂₅H₂₆N₂O₇

Molecular Weight 466.48 g/mol

Appearance White to off-white solid

Purity (by HPLC) ≥98%

Solubility Soluble in DMSO

Storage Conditions
Store at -20°C, protected from light and

moisture

Experimental Protocols
The following protocols outline the key steps for the utilization of Fmoc-Gly-Gly-allyl
propionate in the synthesis of an Antibody-Drug Conjugate. These are generalized procedures

and may require optimization based on the specific antibody, cytotoxic drug, and desired drug-

to-antibody ratio (DAR).

Fmoc Deprotection
This step is necessary to deprotect the N-terminal amine of the linker, allowing for subsequent

conjugation to a payload.

Reagents:
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Fmoc-Gly-Gly-allyl propionate

20% Piperidine in Dimethylformamide (DMF)

DMF

Dichloromethane (DCM)

Procedure:

Dissolve Fmoc-Gly-Gly-allyl propionate in DMF.

Add the 20% piperidine in DMF solution to the linker solution.

Stir the reaction mixture at room temperature for 30 minutes.

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.

Upon completion, evaporate the solvent under reduced pressure.

Wash the resulting product (H₂N-Gly-Gly-allyl propionate) with DCM and dry under

vacuum.

Payload Conjugation
This protocol describes the coupling of the deprotected linker to a cytotoxic drug containing a

carboxylic acid group.

Reagents:

H₂N-Gly-Gly-allyl propionate

Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE)

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: Diisopropylethylamine (DIPEA)
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Anhydrous DMF

Procedure:

Dissolve the cytotoxic drug in anhydrous DMF.

Add HBTU and HOBt to the drug solution and stir for 5 minutes to pre-activate the

carboxylic acid.

In a separate flask, dissolve H₂N-Gly-Gly-allyl propionate in anhydrous DMF.

Add the pre-activated drug solution and DIPEA to the linker solution.

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room

temperature for 2-4 hours.

Monitor the reaction progress by LC-MS.

Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.

Lyophilize the purified fractions to obtain the solid drug-linker-allyl propionate conjugate.

Allyl Ester Deprotection
This step removes the allyl protecting group to reveal a free carboxylic acid, which will be

activated for conjugation to the antibody.

Reagents:

Drug-linker-allyl propionate conjugate

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Scavenger: Phenylsilane or Morpholine

Anhydrous DCM or Chloroform

Procedure:
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Dissolve the drug-linker-allyl propionate conjugate in anhydrous DCM or chloroform under

an inert atmosphere.

Add the scavenger to the solution.

Add the palladium catalyst to the reaction mixture. The solution may change color.

Stir the reaction at room temperature for 1-2 hours.

Monitor the deprotection by LC-MS.

Upon completion, the palladium catalyst can be removed by filtration through celite or by

precipitation and filtration.

Evaporate the solvent to yield the drug-linker with a free carboxylic acid.

Antibody Conjugation
This protocol outlines the final step of conjugating the activated drug-linker to the antibody.

Reagents:

Drug-linker with a free carboxylic acid

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-

Hydroxysulfosuccinimide)

Reaction buffer (e.g., PBS)

Procedure:

Dissolve the drug-linker in a minimal amount of a water-miscible organic solvent (e.g.,

DMSO).

Add EDC and Sulfo-NHS to the drug-linker solution to activate the carboxylic acid, forming

a more stable amine-reactive ester.
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Incubate for 15-30 minutes at room temperature.

Add the activated drug-linker solution to the antibody solution. The molar ratio of linker to

antibody should be carefully controlled to achieve the desired DAR.

Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.

Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).

Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow

filtration (TFF) to remove unconjugated drug-linker and other reagents.

Characterize the final ADC for DAR, aggregation, and purity using techniques such as

hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.
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Caption: Workflow for the synthesis of an ADC using Fmoc-Gly-Gly-allyl propionate.

ADC Mechanism of Action: Intracellular Drug Release
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Caption: Mechanism of action of a Gly-Gly linker-based ADC.
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To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Fmoc-
Gly-Gly-allyl propionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12384929#commercial-suppliers-of-fmoc-gly-gly-
allyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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